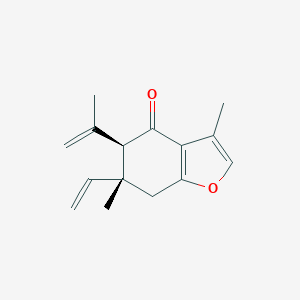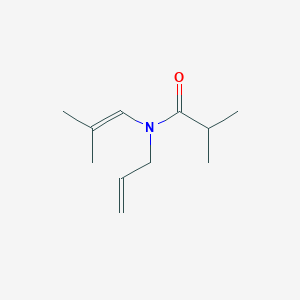
5,6-Dichloro-1,2-dihydroacenaphthylene
Overview
Description
5,6-Dichloro-1,2-dihydroacenaphthylene, also known as this compound, is a useful research compound. Its molecular formula is C12H8Cl2 and its molecular weight is 223.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Interactions and Molecular Structures
- Research reveals that peri-substituted acenaphthylenes, including derivatives of 5,6-dichloro-1,2-dihydroacenaphthylene, exhibit unique molecular structures and interactions. These compounds, due to their specific functionalities, can participate in three-center, four-electron bonding, influencing their geometric and electronic properties (Diamond et al., 2014).
Chemical Reactivity and Synthesis
- The compound 5,6-bis(dimethylamino)acenaphthylene, closely related to this compound, demonstrates unique reactivity in halogenation reactions, serving as both an electron-rich alkene and a 'proton sponge'. This property enables the formation of various halogenoacenaphthylenes, highlighting its potential for creating diverse chemical structures (Mekh et al., 2006).
Polymerization Catalysts
- Nickel complexes derived from iminoacenaphthylene, related to this compound, have been studied for their role in ethylene polymerization. These complexes show high activity and influence the molecular weight and branching of polyethylenes, indicating the potential of such derivatives in industrial polymer synthesis (Katla et al., 2016).
Chemical Synthesis and Properties
- The synthesis of various acenaphthylene derivatives, including those related to this compound, provides insights into their chemical properties and potential applications. These compounds exhibit interesting reactivity and structural features, useful in designing novel materials and molecules (Gül & Bek roğlu, 1982).
Hydrogenation Processes
- Research on the hydrogenation of 1,2-dihydroacenaphthylene, a compound similar to this compound, has revealed the effectiveness of various catalysts. This process, critical in the chemical industry, highlights the importance of understanding the reactivity and transformation of acenaphthylene derivatives (Hanika et al., 1998).
Mechanism of Action
Target of Action
It is used as a biochemical for proteomics research , suggesting that it may interact with proteins to exert its effects.
Mode of Action
It is a chlorinated derivative of acenaphthene and is used as a reagent to synthesize Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon . This suggests that it may interact with its targets through aromatic interactions or halogen bonding.
Biochemical Pathways
Given its use in proteomics research , it may influence protein synthesis or degradation pathways.
Result of Action
It is known to be a toxic chemical substance , indicating that it may have cytotoxic effects or disrupt normal cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dichloroacenaphthene . For instance, the presence of other chemicals, pH, temperature, and light exposure could affect its stability and activity.
Biochemical Analysis
Biochemical Properties
5,6-Dichloroacenaphthene plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 5,6-Dichloroacenaphthene to the active sites of these enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of 5,6-Dichloroacenaphthene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5,6-Dichloroacenaphthene has been shown to alter the expression of genes involved in the p53 signaling pathway, which plays a critical role in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5,6-Dichloroacenaphthene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of 5,6-Dichloroacenaphthene to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 5,6-Dichloroacenaphthene has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5,6-Dichloroacenaphthene can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to 5,6-Dichloroacenaphthene in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 5,6-Dichloroacenaphthene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, 5,6-Dichloroacenaphthene can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
5,6-Dichloroacenaphthene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can influence the metabolic flux and levels of metabolites within the cell. For example, the compound can alter the metabolism of other substances by inhibiting or modifying the activity of metabolic enzymes, leading to changes in the concentrations of specific metabolites.
Transport and Distribution
Within cells and tissues, 5,6-Dichloroacenaphthene is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, 5,6-Dichloroacenaphthene may bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues.
Subcellular Localization
The subcellular localization of 5,6-Dichloroacenaphthene is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5,6-Dichloroacenaphthene may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production.
Properties
IUPAC Name |
5,6-dichloro-1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTNONSQLWTQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194923 | |
| Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-97-3 | |
| Record name | 5,6-Dichloroacenaphthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloro-1,2-dihydroacenaphthylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the dipole moment of 5,6-Dichloroacenaphthene and what does it tell us about the molecule?
A1: Research indicates that the dipole moment of 5,6-Dichloroacenaphthene in benzene solution at 25°C is 3.85 D []. This value is significantly higher than that of acenaphthene (0.85 D) []. The increase in dipole moment suggests that the two chlorine atoms in 5,6-Dichloroacenaphthene contribute significantly to the overall polarity of the molecule. This information can be valuable for understanding its interactions with other molecules and solvents.
Q2: How is 5,6-Dichloroacenaphthene synthesized?
A2: While the provided abstracts don't offer a detailed synthesis route for 5,6-Dichloroacenaphthene, one abstract mentions it being the product of a chlorodeoxygenation reaction involving 5,6-Dichloroacenaphthene-1,2-dione []. This suggests a potential synthetic pathway but further research is needed to determine the specific reaction conditions and overall efficiency.
Q3: Are there any studies on the potential applications of 5,6-Dichloroacenaphthene?
A3: Currently, the provided research abstracts primarily focus on the synthesis and characterization of 5,6-Dichloroacenaphthene [, ]. There is no mention of its applications. Further research is necessary to explore its potential uses in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)


